Roxburic acid

Description

Overview of Triterpenoids as Bioactive Natural Products

Triterpenoids are a large and structurally diverse class of natural products, composed of thirty carbon atoms derived from the precursor squalene (B77637). rsc.orgglpbio.com These compounds are widely distributed in the plant kingdom, found in fruits, vegetables, and medicinal herbs. glpbio.com Triterpenoids are classified based on their carbon skeleton, with pentacyclic triterpenoids being one of the most common and extensively studied groups. rsc.orgpreprints.org The major types of pentacyclic triterpenoids include the oleanane, ursane (B1242777), and lupane (B1675458) skeletons. rsc.orgpreprints.org

These natural compounds have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities. doi.org Research has demonstrated that triterpenoids possess numerous biological effects, including anti-inflammatory, antiviral, anticancer, antioxidant, and hepatoprotective properties. rsc.orgdoi.orgnih.gov Their diverse chemical structures contribute to their varied bioactivities, making them a fertile ground for the discovery of new therapeutic agents. glpbio.com For instance, oleanolic acid is noted for its hepatoprotective effects, while ursolic acid and betulinic acid have been investigated for their anticancer potential. rsc.orgpreprints.org The inherent bioactivity of triterpenoids underscores their importance in natural product chemistry and drug discovery.

Historical Context and Significance of Roxburic Acid Research

This compound was first isolated and its structure elucidated in 1987 by Liang from the fruit of Rosa roxburghii Tratt, a plant with a history of use in traditional Chinese medicine. scielo.brresearchgate.netscielo.br This plant, recognized in historical texts like the "Compendium of Materia Medica," has been traditionally used for digestive ailments. scielo.br The discovery of this compound was a significant contribution to the phytochemical understanding of this medicinal and edible fruit. scielo.brscielo.br

The significance of this compound research is rooted in its classification as a pentacyclic triterpenoid (B12794562) of the ursane type. rsc.orgscielo.br This places it within a family of compounds known for their potent biological activities. nih.gov The initial isolation from a plant with established medicinal use provided a strong impetus for further investigation into its potential pharmacological properties. Subsequent research has sought to explore these properties, contributing to the broader understanding of how specific triterpenoids from natural sources can be harnessed for their therapeutic potential.

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound is highlighted by the scope of scientific investigations into its biological activities. Research has primarily focused on its potential as an anti-inflammatory and anticancer agent. It has been identified as a pentacyclic triterpenoid with a molecular formula of C30H48O6. scielo.br

Studies have explored its anti-inflammatory mechanisms, noting its activity as an inhibitor of cyclooxygenase (COX) enzymes. Furthermore, its potential in oncology has been a significant area of research, with studies indicating it may suppress the growth of certain cancer cells. The investigation into this compound extends to its role as a component of plant extracts used in traditional medicine, aiming to validate and understand the scientific basis for their use. nih.gov The continued research into this compound and its derivatives is a testament to its academic importance in the search for new bioactive compounds from natural sources.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H48O6 | scielo.br |

| Molecular Weight | 504.70 g/mol | scielo.br |

| Classification | Pentacyclic Triterpenoid (Ursane-type) | rsc.orgscielo.br |

| Natural Source | Rosa roxburghii fruit, Anoectochilus roxburghii | scielo.brscilit.comresearchgate.net |

Table 2: Researched Biological Activities of this compound

| Activity Investigated | Findings / Area of Study | Source(s) |

| Anti-inflammatory | Investigated as an inhibitor of COX-1 and COX-2 enzymes. | glpbio.comchemicalbook.commedchemexpress.com |

| Anticancer | Studied for its effects on suppressing tumor cell growth. | scielo.br |

| Antioxidant | Component of plant extracts with demonstrated antioxidant effects. | scielo.brscielo.br |

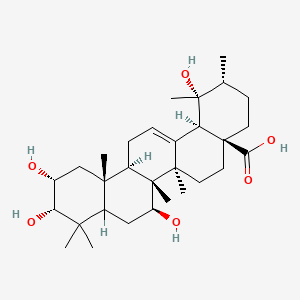

Structure

2D Structure

3D Structure

Properties

CAS No. |

108657-25-6 |

|---|---|

Molecular Formula |

C30H48O6 |

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(1R,2R,4aS,6aR,6aR,6bR,7S,10S,11R,12aS,14bR)-1,7,10,11-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O6/c1-16-10-11-30(24(34)35)13-12-27(5)17(22(30)29(16,7)36)8-9-19-26(4)15-18(31)23(33)25(2,3)20(26)14-21(32)28(19,27)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18-,19-,20?,21+,22+,23-,26-,27-,28+,29-,30+/m1/s1 |

InChI Key |

OTMKLLGULDKXFS-DSZNRGTLSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(C(CC5C4(CC(C(C5(C)C)O)O)C)O)C)C2C1(C)O)C)C(=O)O |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3([C@H](CC5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)O)C)[C@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(C(CC5C4(CC(C(C5(C)C)O)O)C)O)C)C2C1(C)O)C)C(=O)O |

Synonyms |

2,3,7,19-tetrahydroxyurs-12-en-28-oic acid roxburic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation of Roxburic Acid

Botanical Sources and Phytogeographical Distribution

Roxburic acid has been isolated from several distinct botanical sources, each with its own unique geographical footprint.

This species, commonly known as the chestnut rose, is a flowering plant belonging to the Rosaceae family. wikipedia.org It is a significant source of triterpene acids, with this compound being one of the main components found in its fruits. nih.gov

Rosa roxburghii is native to the eastern Himalayas, Tibet, and central and southern China. wikipedia.org It thrives in mountain forests, thickets, on slopes, and along streams, typically at altitudes ranging from 500 to 1,400 meters above sea level. wikipedia.org In China, particularly in Guizhou Province, it is extensively cultivated for its vitamin C-rich hips. wikipedia.orgresearchgate.net The plant's distribution also extends to Japan. wikipedia.org Studies have indicated that Guizhou Province is the center of origin for this species. researchgate.net

This compound is a known constituent of Gentiana macrophylla, a plant from the Gentianaceae family. medchemexpress.comchemsrc.comresearchgate.net It is considered a chemotaxonomic marker for species within the Section Cruciata of the Gentiana genus. researchgate.net

Gentiana macrophylla is widely distributed in the alpine areas of temperate regions worldwide. researchgate.net Its range includes the Mongolian Plateau and various regions of the Balkans. researchgate.netresearchgate.net

This perennial herb, a member of the Orchidaceae family, is another botanical source of this compound. researchgate.netresearchgate.netnih.govnih.govtandfonline.com A variant, this compound A, has also been isolated from this plant. researchgate.netnih.govhorizonepublishing.com

Anoectochilus roxburghii is primarily found in the tropical and subtropical regions of China, including the provinces of Fujian, Zhejiang, and Guangxi. mdpi.com Its distribution also extends to Japan, Vietnam, Thailand, India, Nepal, Bhutan, Myanmar, Laos, Cambodia, and Malaysia. horizonepublishing.commdpi.com It is also found in the Western Himalaya region of India, specifically in Uttarakhand. scielo.sa.crias.ac.in

This compound was originally isolated from oak galls. researchgate.net These abnormal growths are formed on oak trees as a reaction to the larvae of gall wasps. metroparks.comwoodland-ways.co.uk The galls contain high concentrations of tannins, including gallotannic acid. metroparks.comwoodland-ways.co.ukhebronoutdoors.co.uk Quercus infectoria, the Aleppo oak, is a notable source of these galls, which contain 50-70% tannin. wikipedia.org

Oak trees are widespread across the Northern Hemisphere, and the specific distribution of gall-producing species can vary.

This climbing shrub from the Fabaceae family has also been identified as a source of this compound.

Dalbergia benthami is found in sparse forests and among bushes in Guangdong, Guangxi, Guizhou, Hainan, and Taiwan. efloras.org Its distribution also includes Vietnam. efloras.org

Oak Galls

Methodologies for this compound Extraction from Biological Matrices

The extraction of this compound from its natural sources involves multi-step laboratory procedures. A general approach often begins with the collection and drying of the plant material, such as the roots of Gentiana macrophylla or the fruits of Rosa roxburghii. nih.govresearchgate.net

The dried material is typically ground into a powder and then subjected to extraction with a solvent. For instance, in the case of Gentiana macrophylla, the powdered roots have been extracted with solvents like chloroform (B151607). researchgate.net Similarly, an ethanol (B145695) extract of fresh Anoectochilus roxburghii has been used to isolate this compound A. researchgate.netnih.gov

Following the initial extraction, the resulting crude extract undergoes various chromatographic techniques for the isolation and purification of this compound. These methods can include column chromatography over silica (B1680970) gel. The fractions collected from the column are then further purified, often using techniques like preparative thin-layer chromatography or recrystallization to yield the pure compound.

For the fruits of Rosa roxburghii, the triterpene acids, including this compound, have been analyzed using advanced techniques like Ultra-Performance Liquid Chromatography-Q-Exactive Orbitrap/Mass Spectrometry (UPLC-Q-Exactive Orbitrap/MS). nih.gov

A patented method for preparing this compound involves dehydrating the plant material before extraction with 95% ethanol. The resulting extract is then concentrated and subjected to further purification steps, which may include liquid-liquid extraction with solvents like ethyl acetate (B1210297), followed by concentration under reduced pressure. google.com

The final identification and structural elucidation of the isolated this compound are confirmed using various spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). researchgate.net

Data Tables

Table 1: Botanical Sources and Phytogeographical Distribution of this compound

| Botanical Source | Family | Part(s) of Plant Containing this compound | Phytogeographical Distribution |

| Rosa roxburghii (Tratt) | Rosaceae | Fruits nih.govscielo.br | Eastern Himalayas, Tibet, Central and Southern China, Japan wikipedia.org |

| Gentiana macrophylla (Pall) | Gentianaceae | Roots researchgate.net | Alpine regions of temperate zones worldwide, including the Mongolian Plateau and the Balkans researchgate.netresearchgate.net |

| Anoectochilus roxburghii (Wall.) Lindl. | Orchidaceae | Whole plant researchgate.netresearchgate.net | Tropical and subtropical regions of China, Japan, Vietnam, Thailand, India, Nepal, Bhutan, Myanmar, Laos, Cambodia, Malaysia horizonepublishing.commdpi.com |

| Oak Galls (Quercus spp.) | Fagaceae | Galls researchgate.net | Widespread in the Northern Hemisphere |

| Dalbergia benthami (Prain) | Fabaceae | Not specified | Guangdong, Guangxi, Guizhou, Hainan, Taiwan, Vietnam efloras.org |

Solvent-Based Extraction Techniques

The initial step in isolating this compound from its plant sources typically involves solvent-based extraction. This process is designed to efficiently remove a broad range of chemical constituents from the plant material, including the target triterpenoid (B12794562).

Research on Rosa roxburghii fruits demonstrates a common approach where the plant material is first crushed and then extracted with a polar solvent like methanol (B129727) at room temperature. acs.org Following this, the crude extract is concentrated under vacuum and then subjected to liquid-liquid partitioning. This technique involves separating compounds based on their differential solubility in two immiscible liquids. For instance, the concentrated methanolic extract is often partitioned between water and a less polar organic solvent, such as ethyl acetate. acs.org This partitioning step helps to separate the more nonpolar compounds, including many triterpenoids like this compound, into the ethyl acetate layer, thereby removing highly polar impurities like sugars and some glycosides which remain in the aqueous layer.

In the case of Anoectochilus roxburghii, an ethanol extract of the fresh plant has been used as the starting point for isolating a derivative, this compound A. acgpubs.orgcolumn-chromatography.com Ethanol is another effective solvent for extracting triterpenoids due to its ability to dissolve a wide range of organic molecules. The choice of solvent is critical and is often determined by the polarity of the target compound and the desire to minimize the co-extraction of undesirable substances.

| Plant Source | Extraction Solvent | Technique |

| Rosa roxburghii (fruits) | Methanol | Maceration at room temperature |

| Anoectochilus roxburghii | Ethanol | Not specified |

Advanced Extraction Technologies

While traditional solvent extraction methods are widely used, modern techniques can offer improved efficiency, reduced solvent consumption, and shorter extraction times. For the extraction of triterpenoids in general, several advanced technologies are employed, although specific applications to this compound are not extensively detailed in current literature.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cellular structure, enhancing solvent penetration and facilitating the release of intracellular compounds. nih.gov This method is noted for its rapidity and high efficiency in extracting triterpenoids. rochester.edu

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, causing a rapid increase in temperature and internal pressure within the plant cells. This pressure gradient leads to cell rupture and the release of phytochemicals into the solvent. MAE is recognized for being much faster than conventional methods like Soxhlet extraction and can lead to higher extraction efficiencies for triterpenic acids. lcms.cz

| Technology | Principle | Advantages for Triterpenoid Extraction |

| Ultrasound-Assisted Extraction (UAE) | Cell disruption by cavitation | Increased efficiency, reduced time and solvent use. nih.gov |

| Microwave-Assisted Extraction (MAE) | Rapid heating and cell rupture | Faster extraction, higher efficiency. lcms.cz |

Chromatographic and Non-Chromatographic Purification Strategies

Following initial extraction, the resulting crude mixture contains a multitude of compounds. Therefore, a systematic purification process is essential to isolate this compound in a pure form. This typically involves a combination of chromatographic techniques.

Column Chromatography Approaches

Column chromatography is a fundamental purification technique in natural product chemistry. column-chromatography.comorgchemboulder.com It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

In the purification of triterpenoids from Rosa roxburghii, a common strategy involves initial fractionation of the crude extract using a silica gel column. acs.org Silica gel is a polar adsorbent, and a gradient elution system, for example, with increasing polarity using mixtures of chloroform and methanol, is employed. acs.org This separates the extract into several fractions of decreasing complexity.

Further purification of these primary fractions is often achieved using reversed-phase column chromatography. One such method is Medium Pressure Liquid Chromatography (MPLC) with a C18-functionalized silica gel stationary phase. In this case, a gradient of decreasing polarity, such as aqueous methanol, is used to elute the compounds. acs.org

| Chromatography Type | Stationary Phase | Mobile Phase Example | Purpose |

| Gravity Column | Silica Gel | Chloroform-Methanol gradient | Initial fractionation of crude extract. acs.org |

| MPLC | C18 Reversed-Phase | Methanol-Water gradient | Further purification of fractions. acs.org |

Preparative High-Performance Liquid Chromatography (HPLC)

For the final isolation of highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govteledynelabs.com This technique uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and separation efficiency.

In studies on Rosa roxburghii, preparative HPLC has been instrumental in isolating individual triterpenoids. acs.org A common setup utilizes a reversed-phase C18 column. The mobile phase is typically a mixture of methanol and water, often run in an isocratic mode (constant composition) or with a shallow gradient to achieve fine separation. acs.orgacgpubs.org The separated compounds are detected as they exit the column, usually by a UV detector, and collected in fractions.

| Column Type | Mobile Phase | Application Example |

| Reversed-Phase C18 | Methanol-Water | Isolation of triterpenoids from Rosa roxburghii fractions. acs.orgacgpubs.org |

Crystallization and Other Isolation Methods

Crystallization is often the final step in the purification process, yielding the compound in a highly pure, crystalline form. This method relies on the principle that a pure compound will form a well-defined crystal lattice when precipitated slowly from a supersaturated solution. The choice of solvent is crucial; the compound should be sparingly soluble at low temperatures and more soluble at higher temperatures. While the isolation of triterpenoids from Rosa roxburghii has been achieved where a compound crystallized from a chromatographic subfraction, specific conditions for the crystallization of this compound itself are not widely documented. acs.org

In some instances, saponins, which are glycosides of triterpenoids, are not easily crystallized and may present as amorphous powders. google.com If this compound is isolated from a saponin-rich fraction, this property might be relevant. The isolation process concludes with the structural elucidation of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthetic Pathways and Metabolic Engineering of Roxburic Acid

Proposed Biosynthetic Routes for Triterpenoid (B12794562) Skeletons

The universal building blocks for all terpenoids, including roxburic acid, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov These pathways are spatially separated within the plant cell, a compartmentalization that segregates the synthesis of different classes of terpenes. nih.gov

Mevalonate (MVA) Pathway Contributions

The MVA pathway is the principal route for the biosynthesis of triterpenoids, including the ursane (B1242777) skeleton of this compound. nih.govnih.gov This pathway operates in the cytoplasm and endoplasmic reticulum of plant cells. nih.gov It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a key rate-limiting step in the pathway. nih.govmdpi.com Mevalonate is then phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP. nih.gov The sequential condensation of two IPP units with one DMAPP unit produces farnesyl diphosphate (FPP), a C15 intermediate. Finally, two molecules of FPP are joined head-to-head by squalene (B77637) synthase (SQS) to form squalene, the C30 precursor that is the direct antecedent of all triterpenoids. nih.gov

Key Enzymes of the Mevalonate (MVA) Pathway for Triterpenoid Precursor Synthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Acetoacetyl-CoA thiolase | AACT | Condenses two Acetyl-CoA molecules to form Acetoacetyl-CoA. | nih.gov |

| HMG-CoA synthase | HMGS | Condenses Acetoacetyl-CoA and Acetyl-CoA to form HMG-CoA. | nih.gov |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate (rate-limiting step). | nih.govmdpi.com |

| Mevalonate kinase | MVK | Phosphorylates mevalonate. | nih.gov |

| Phosphomevalonate kinase | PMK | Adds a second phosphate group to mevalonate-5-phosphate. | nih.gov |

| Mevalonate-5-pyrophosphate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to form IPP. | nih.gov |

| Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. | nih.gov |

| Farnesyl diphosphate synthase | FPPS | Synthesizes FPP from DMAPP and two IPP molecules. | nih.gov |

| Squalene synthase | SQS | Condenses two FPP molecules to form squalene. | nih.gov |

Methylerythritol Phosphate (MEP) Pathway Considerations

The MEP pathway, located in the plastids, synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov In higher plants, this pathway is primarily responsible for producing precursors for smaller terpenes like monoterpenes (C10) and diterpenes (C20), as well as carotenoids and the side chains of chlorophylls. While the MVA pathway is the established route for triterpenoid synthesis, some evidence suggests a degree of "crosstalk" between the two pathways, where intermediates like IPP might be transported between the cytosol and plastids. However, for the purpose of triterpenoid skeleton formation, the MEP pathway is generally considered to have a minor or indirect role.

Enzymatic Steps and Key Biotransformations in this compound Synthesis

The synthesis of this compound from the linear squalene precursor involves a series of complex enzymatic reactions that build its characteristic polycyclic structure and add specific functional groups. This process is initiated by cyclization and followed by extensive oxidative modifications.

The first committed step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase (SQE). nih.gov This epoxide is the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). For this compound, which has an ursane skeleton, the specific OSC involved is β-amyrin synthase (BAS). ontosight.aiwikipedia.org This enzyme catalyzes a complex cascade of cyclizations and rearrangements of 2,3-oxidosqualene to produce the pentacyclic scaffold α-amyrin, the direct precursor to all ursane-type triterpenoids. nih.govoup.com

Following the formation of the α-amyrin backbone, a series of post-cyclization modifications occur, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s). frontiersin.orgfrontiersin.orgresearchgate.net These enzymes are responsible for the regio- and stereospecific hydroxylation of the triterpene skeleton. frontiersin.org For this compound (2,3,7,19-tetrahydroxyurs-12-en-28-oic acid), this involves several key oxidative steps:

The precise sequence of these oxidative steps is not fully elucidated and may vary between plant species. The combination of a specific OSC (β-amyrin synthase) and a suite of dedicated P450s ultimately defines the final structure of this compound.

Strategies for Enhanced this compound Production through Metabolic Engineering

The low abundance of this compound in its natural plant sources necessitates the development of biotechnological strategies to increase its production. Metabolic engineering, applied to both microbial hosts and plant cultures, offers promising avenues for enhancing yields.

Genetic Manipulation of Host Organisms

Microbial platforms, particularly the yeast Saccharomyces cerevisiae, are attractive for producing triterpenoids because they possess a native MVA pathway. nih.govmdpi.com Several genetic strategies can be employed to channel metabolic flux towards a target triterpenoid like this compound.

Genetic Engineering Strategies for Enhanced Triterpenoid Production in Yeast

| Strategy | Target Gene(s) | Description | Reference |

|---|---|---|---|

| Upregulation of MVA Pathway | tHMGR, ERG20, SQS (ERG9), IDI | Overexpression of key enzymes in the MVA pathway to increase the supply of precursors FPP and 2,3-oxidosqualene. Using a truncated version of HMG-CoA reductase (tHMGR) removes feedback inhibition. | mdpi.com |

| Expression of Heterologous Biosynthetic Genes | β-amyrin synthase (BAS), Cytochrome P450s (CYPs), Cytochrome P450 Reductase (CPR) | Introducing the plant genes responsible for cyclizing 2,3-oxidosqualene to α-amyrin and subsequent oxidative modifications to form this compound. Co-expression with a suitable CPR is vital for P450 activity. | nih.govbiorxiv.org |

| Downregulation of Competing Pathways | ERG7 (lanosterol synthase) | Blocking or reducing the flux towards competing pathways, such as sterol (e.g., ergosterol) biosynthesis, which also uses 2,3-oxidosqualene as a precursor. | biorxiv.org |

| Cofactor Engineering | Various dehydrogenases | Optimizing the supply of NADPH, which is a required cofactor for P450 enzymes, to ensure efficient hydroxylation reactions. | biorxiv.org |

By combining these approaches, a yeast strain can be engineered to convert a simple carbon source like glucose into the complex this compound molecule. This involves creating a heterologous pathway by introducing the plant-derived genes for β-amyrin synthase and the necessary P450s into a yeast chassis that has been optimized for high precursor supply. nih.govnih.gov

Plant Tissue Culture Optimization for Secondary Metabolite Accumulation

An alternative to microbial fermentation is the use of plant cell or organ cultures, such as hairy root cultures. Hairy roots, induced by infection with Agrobacterium rhizogenes, are often genetically stable, exhibit rapid growth in hormone-free media, and can produce secondary metabolites at levels comparable to or even exceeding the parent plant. mdpi.comoup.comfrontiersin.orgresearchgate.net The production of triterpenoids, including this compound, in these cultures can be enhanced through several optimization strategies:

These plant-based in vitro systems provide a controllable and sustainable platform for producing complex phytochemicals like this compound, independent of geographical and climatic constraints.

Biotechnological Production in Microbial Systems

The production of complex plant-derived natural products like this compound through traditional chemical synthesis is often commercially unviable due to low yields and the requirement for harsh reaction conditions. Microbial fermentation using engineered microorganisms presents a promising and sustainable alternative. scielo.brsciepublish.com While the heterologous production of this compound itself has not yet been reported, extensive research into the microbial synthesis of related triterpenoids, particularly ursolic acid, in model organisms like Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica, provides a clear blueprint for future endeavors. sciepublish.comacs.orgnih.gov

The general strategy for producing ursane-type triterpenoids, such as this compound, in a microbial host involves the heterologous expression of the plant biosynthetic genes. nih.gov This typically begins with establishing a robust production platform for the triterpenoid backbone. For this compound, this would be α-amyrin, the direct precursor to the ursane skeleton. cip.com.cn The biosynthesis of α-amyrin initiates from acetyl-CoA, a central metabolite in yeast, which is converted to 2,3-oxidosqualene through the endogenous mevalonate (MVA) pathway. mdpi.com The expression of a plant-derived α-amyrin synthase then cyclizes 2,3-oxidosqualene to α-amyrin. mdpi.com

To achieve high yields of the precursor, metabolic engineering strategies are employed to enhance the carbon flux towards α-amyrin. These strategies include:

Upregulation of the Mevalonate (MVA) Pathway: Overexpression of key rate-limiting enzymes in the MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1), can significantly increase the supply of the precursor 2,3-oxidosqualene. biorxiv.orgbiorxiv.org

Downregulation of Competing Pathways: The primary competing pathway for 2,3-oxidosqualene in yeast is the ergosterol (B1671047) biosynthesis pathway, which is essential for cell viability. To redirect flux towards triterpenoid synthesis, the expression of lanosterol (B1674476) synthase (ERG7), the first enzyme in the ergosterol pathway, can be downregulated. biorxiv.org

Enhancing Precursor and Cofactor Supply: The synthesis of triterpenoids is an energy and resource-intensive process. Engineering the supply of acetyl-CoA and the reducing cofactor NADPH is crucial for high productivity. sciepublish.comacs.org

Once a high-titer α-amyrin-producing yeast strain is established, the subsequent challenge lies in identifying and expressing the specific enzymes that modify the α-amyrin backbone to yield this compound. Based on transcriptomic analyses of Rosa roxburghii, it is hypothesized that a series of cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs) are responsible for the hydroxylation and glycosylation steps that convert α-amyrin into this compound. acs.orgnih.gov

The successful production of ursolic acid in S. cerevisiae at titers reaching up to 8.59 g/L in fed-batch fermentors has been achieved by co-expressing an α-amyrin synthase with a specific cytochrome P450 oxidase and its corresponding cytochrome P450 reductase (CPR). acs.org A similar approach would be necessary for this compound, requiring the systematic testing of candidate CYPs and UGTs from R. roxburghii in the engineered yeast chassis. The successful identification and functional expression of these enzymes would complete the heterologous biosynthetic pathway, enabling the microbial production of this compound.

The table below outlines the key enzymatic steps and corresponding genes that would be targeted for the heterologous production of this compound in a microbial host like Saccharomyces cerevisiae.

| Metabolic Step | Enzyme | Gene(s) (Example from S. cerevisiae or Plant) | Engineering Strategy |

| Acetyl-CoA to Mevalonate | HMG-CoA reductase | HMG1 (S. cerevisiae) | Overexpression of a truncated, feedback-insensitive version (tHMG1) |

| Mevalonate to FPP | Mevalonate pathway enzymes | ERG12, ERG8, ERG19, IDI1 (S. cerevisiae) | Overexpression to increase pathway flux |

| FPP to Squalene | Squalene synthase | ERG9 (S. cerevisiae) | Overexpression |

| Squalene to 2,3-Oxidosqualene | Squalene epoxidase | ERG1 (S. cerevisiae) | Overexpression |

| 2,3-Oxidosqualene to α-Amyrin | α-Amyrin synthase | CrMAS (Catharanthus roseus) | Heterologous expression |

| α-Amyrin to Hydroxylated Intermediates | Cytochrome P450 Monooxygenases | Candidate CYPs from Rosa roxburghii (e.g., CYP716A, CYP72A families) | Heterologous expression with a suitable CPR |

| Hydroxylated Intermediates to this compound (Glycoside) | UDP-Glycosyltransferases | Candidate UGTs from Rosa roxburghii (e.g., UGT74F2, UGT85A2) | Heterologous expression |

Chemical Synthesis and Derivatization of Roxburic Acid

Total Synthesis Approaches for Roxburic Acid

To date, a complete total synthesis of this compound has not been reported in the scientific literature. However, the synthesis of other structurally related and complex ursane-type triterpenoids, such as ursolic acid, corosolic acid, and asiatic acid, provides a roadmap for potential synthetic strategies that could be adapted for this compound. mdpi.com The total synthesis of such molecules is a formidable task that requires precise control over stereochemistry and the strategic assembly of the pentacyclic core.

A retrosynthetic analysis of this compound would logically begin with simplifying the complex pentacyclic structure by disconnecting key bonds to reveal more manageable synthons and, ultimately, commercially available starting materials. citycollegekolkata.orgewadirect.comwikipedia.org

Key Retrosynthetic Disconnections:

A plausible retrosynthetic strategy for the ursane (B1242777) skeleton would involve disconnections that break the molecule down into key building blocks. This could involve:

Ring E Formation: A late-stage intramolecular reaction, such as an aldol (B89426) condensation or a Michael addition, could be envisioned to close the E-ring.

Ring C/D Annulation: A Diels-Alder reaction or a cationic polyene cyclization could be a powerful strategy to construct the C and D rings simultaneously, a common approach in terpene synthesis.

A/B Ring System: The A and B rings could be constructed from a suitable bicyclic precursor, which in turn could be derived from simpler, commercially available chiral pool materials or assembled through stereoselective reactions.

Synthesis of Key Intermediates:

The synthesis of key intermediates is a critical phase in the total synthesis of complex natural products. chemrxiv.orgrsc.org For a molecule like this compound, the synthesis would likely involve the preparation of highly functionalized fragments that can be coupled together. For instance, the synthesis of a polyhydroxylated A-ring fragment would be a crucial step, potentially starting from a chiral precursor and involving stereoselective oxidations and reductions. mdpi.com

Table 1: Potential Key Intermediates in a Hypothetical this compound Synthesis

| Intermediate | Description | Potential Synthetic Route |

| A/B-ring precursor | A chiral, functionalized decalin system | Asymmetric Diels-Alder reaction, Robinson annulation |

| D/E-ring precursor | A functionalized bicyclic system | Intramolecular cyclization, conjugate addition |

| Polyene precursor | A linear polyene for biomimetic cyclization | Wittig reactions, Horner-Wadsworth-Emmons olefination |

The synthesis of this compound presents numerous stereochemical challenges due to its multiple stereocenters. Achieving the correct relative and absolute stereochemistry is paramount.

Stereocenter Control: The ursane skeleton features a dense array of stereocenters. Controlling the stereochemistry during carbon-carbon bond formation is a significant hurdle. Substrate-controlled and reagent-controlled stereoselective reactions would need to be employed.

Enantioselectivity: To obtain a single enantiomer of this compound, the synthesis must be enantioselective. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. The development of enantioselective methods for the synthesis of complex molecules is a major focus of modern organic chemistry.

Ring Junction Stereochemistry: The stereochemistry of the ring junctions in the pentacyclic system must be precisely controlled. Cyclization reactions would need to be designed to favor the formation of the desired diastereomer.

The stereoselective synthesis of triterpene glycosides of the ursane type has been achieved using methods like acid-catalyzed glycosylation with glycals, which could be a relevant strategy for derivatization. acs.orgnih.gov

Retrosynthetic Analysis and Key Intermediate Synthesis

Semi-synthetic Modifications of Naturally Occurring this compound

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a more practical approach to obtain derivatives of this compound. researchgate.net This strategy leverages the existing complex scaffold of the natural product to create novel compounds with potentially enhanced biological activities.

While specific semi-synthetic modifications of this compound are not extensively documented, general strategies applied to other pentacyclic triterpenoids can be considered. These modifications often target the functional groups present in the molecule, such as hydroxyl and carboxylic acid groups.

Table 2: Potential Semi-synthetic Modifications of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |

| Carboxylic Acid (C-28) | Esterification | Alcohols, DCC/DMAP | Ester analogues |

| Carboxylic Acid (C-28) | Amidation | Amines, coupling agents | Amide analogues |

| Hydroxyl Groups | Acylation | Acid chlorides, anhydrides | Acyl derivatives |

| Hydroxyl Groups | Etherification | Alkyl halides, Williamson ether synthesis | Ether analogues |

| Hydroxyl Groups | Oxidation | Oxidizing agents (e.g., PCC, DMP) | Ketone derivatives |

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives is crucial for understanding the structure-activity relationships (SAR) of this compound. nih.govslideshare.netdrugdesign.orgiomcworld.comnih.gov SAR studies help to identify the key structural features responsible for the biological activity of a molecule, guiding the design of more potent and selective compounds.

Modifications would focus on the key functional groups of this compound to probe their importance for biological activity.

Carboxylic Acid Moiety: The carboxylic acid at C-28 is a prime target for modification. Conversion to esters, amides, or its reduction to an alcohol would reveal the importance of this acidic group.

Hydroxyl Groups: The hydroxyl groups on the A and D rings are also key sites for modification. Their number, position, and stereochemistry can be altered. They can be acylated, alkylated, or oxidized to explore the impact of these changes on activity. For example, in the synthesis of ursolic acid derivatives, the hydroxyl groups are often acetylated. mdpi.com

Creating a library of chemically diverse analogues can provide a more comprehensive understanding of the SAR. This can involve:

Conjugation: Linking this compound to other molecules, such as other bioactive compounds or targeting moieties, can lead to hybrid molecules with novel properties. The synthesis of conjugates of ursane-type triterpenic acids with mitochondrial-directed cationic compounds has been reported. mdpi.com

Ring Modification: Although complex, the synthesis of analogues with altered ring sizes or the introduction of heteroatoms into the skeleton could yield valuable SAR data.

Combinatorial Approaches: The use of combinatorial chemistry techniques could accelerate the synthesis of a large number of derivatives for high-throughput screening.

The synthesis of such analogues would rely on a combination of semi-synthetic methods starting from natural this compound and, in some cases, more elaborate de novo synthetic routes for analogues with significant structural changes.

Mechanistic Investigations of Roxburic Acid S Biological Activities Preclinical Focus

Anti-inflammatory Mechanisms of Action

Roxburic acid exerts its anti-inflammatory effects by modulating several critical signaling pathways and suppressing the production of inflammatory mediators.

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation and immune responses. nih.govnih.gov In the context of colorectal cancer, this compound directly binds to tumor necrosis factor (TNF), preventing its interaction with its receptor, TNF-R1. nih.gov This disruption blocks the canonical TNF-induced NF-κB activation. nih.gov By inhibiting this pathway, this compound suppresses the expression of anti-apoptotic proteins such as XIAP, Mcl-1, and Survivin, which are typically upregulated by NF-κB signaling. nih.gov Furthermore, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was found to suppress the phosphorylation of the inhibitor of κBα (IκBα) and IκB kinase α/β (IKKα/β), as well as the translocation of NF-κB to the nucleus. nih.gov

The anti-inflammatory activity of this compound also involves the modulation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov In LPS-stimulated macrophage cells, this compound inhibited the phosphorylation of p38 and c-Jun-NH2-terminal kinase (JNK), two key components of the MAPK pathway. nih.gov In colorectal cancer cells, this compound treatment led to increased levels of phosphorylated JNK. nih.gov Additionally, TNF-stimulated phosphorylation of ERK and p38 was decreased in colorectal cancer cell lines following treatment with this compound. nih.gov The MAPK pathways are often referred to as Stress-Activated Protein Kinases as they are primarily activated by environmental and genotoxic stressors and are involved in cellular stress and apoptosis. frontiersin.org

While direct studies on this compound's regulation of Cyclooxygenase (COX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) are limited, its impact on inflammatory pathways suggests a potential role. Prostaglandin E2 (PGE2), a key inflammatory mediator, is synthesized through the action of COX enzymes (COX-1 and COX-2) and terminal prostaglandin E2 synthases, including mPGES-1. nih.govnih.gov The expression of mPGES-1 is often induced by inflammatory stimuli like LPS and TNF-α. nih.gov Given that this compound inhibits TNF-induced signaling and LPS-induced inflammation, it may indirectly influence the expression or activity of COX and mPGES-1. nih.govnih.gov For instance, in BrafV600E melanoma cells, active RAF/MEK signaling was shown to be necessary for COX-2 expression and subsequent PGE2 secretion. manchester.ac.uk

A significant aspect of this compound's anti-inflammatory effect is its ability to suppress the production of key inflammatory cytokines and chemokines. In LPS-stimulated RAW264.7 macrophage cells, this compound was found to reduce the production of nitric oxide (NO) and interleukin-6 (IL-6). nih.gov This suppression was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS). nih.gov Interleukin-6 is a pleiotropic cytokine that can act as both a pro-inflammatory cytokine and an anti-inflammatory myokine. wikipedia.org It plays a crucial role in stimulating the synthesis of acute phase proteins and is involved in the differentiation of various immune cells. wikipedia.orgfrontiersin.org The reduction of these inflammatory mediators highlights the potential of this compound in mitigating inflammatory responses.

Cyclooxygenase (COX) and Microsomal Prostaglandin E2 Synthase (mPGES)-1 Regulation

Antineoplastic Mechanisms of Action

This compound has demonstrated significant anticancer activity, primarily through the inhibition of cellular proliferation and the induction of cell cycle arrest.

This compound has been shown to effectively inhibit the proliferation of various cancer cells. nih.govnih.gov In a study involving 24 cancer cell lines, colorectal cancer cells HCT-116 and HCT-15 were particularly sensitive to this compound. nih.gov The mechanism behind this antiproliferative effect involves the induction of cell cycle arrest. nih.gov

Specifically, this compound treatment triggered G0/G1 phase cell cycle arrest in both HCT-116 and HCT-15 colorectal cancer cells. nih.govresearchgate.net This arrest was accompanied by a downregulation in the protein expression of key cell cycle regulators, including Cyclin B1, Cyclin D1, and Cyclin E1. nih.gov The inhibition of the NF-κB pathway by this compound also contributes to this effect, as NF-κB can transactivate the expression of Cyclin D1 and c-Myc, which promote cell proliferation. nih.gov In some cancer cell lines, such as HepG2, triterpene acids, including this compound, have been shown to induce G2/M cell cycle arrest. ablesci.comresearchgate.net

Table of Research Findings on this compound's Biological Activities

| Biological Activity | Mechanism of Action | Cell Line(s) | Key Findings | Reference(s) |

| Anti-inflammatory | NF-κB Pathway Inhibition | RAW264.7, HCT-116, HCT-15 | Suppressed phosphorylation of IκBα and IKKα/β; inhibited NF-κB translocation; disrupted TNF-TNF-R1 interaction. | nih.govnih.gov |

| Anti-inflammatory | MAPK Pathway Modulation | RAW264.7, HCT-116, HCT-15 | Inhibited phosphorylation of p38 and JNK; decreased TNF-stimulated phosphorylation of ERK and p38. | nih.govnih.gov |

| Anti-inflammatory | Cytokine/Chemokine Suppression | RAW264.7 | Reduced production of NO and IL-6; decreased iNOS expression. | nih.gov |

| Antineoplastic | Cell Proliferation Inhibition | HCT-116, HCT-15 | Suppressed colorectal cancer cell proliferation with IC50 values of 3.90 and 4.77 μM, respectively. | nih.gov |

| Antineoplastic | Cell Cycle Arrest | HCT-116, HCT-15 | Induced G0/G1 phase cell cycle arrest; downregulated Cyclin B1, Cyclin D1, and Cyclin E1. | nih.govresearchgate.net |

| Antineoplastic | Cell Cycle Arrest | HepG2 | Triterpene acids (including this compound) induced G2/M cell cycle arrest. | ablesci.comresearchgate.net |

Apoptosis Induction Pathways

This compound, a pentacyclic triterpene acid, has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. researchgate.net This pathway is initiated by the permeabilization of the mitochondrial outer membrane. Studies on triterpene acids, including this compound, from Rosa roxburghii Tratt fruits have demonstrated their ability to perturb the mitochondrial membrane potential in hepatocellular carcinoma (HCC) cells. researchgate.net This disruption of the mitochondrial membrane potential is a key event in the apoptotic process. nih.gov

The loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. These factors include cytochrome c, which, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, a complex that activates the caspase cascade. Research on HepG2 cells treated with triterpene acids from Rosa roxburghii Tratt, which prominently feature this compound, confirmed that apoptosis was mediated through the mitochondrial pathway. researchgate.net The study observed changes in mitochondrial membrane potential, a hallmark of this apoptotic route. researchgate.net

Similar effects on the mitochondrial pathway have been observed with other pentacyclic triterpene acids like ursolic acid, which induces apoptosis in melanoma cells by causing a collapse in the mitochondrial transmembrane potential (ΔΨm) and altering the balance of Bcl-2 family proteins. nih.gov This suggests a common mechanism for this class of compounds.

Caspase Activation and Anti-apoptotic Protein Modulation (e.g., XIAP, Mcl-1, Survivin)

The induction of apoptosis by this compound involves the activation of caspases and the modulation of key anti-apoptotic proteins. Caspases are a family of proteases that execute the final stages of apoptosis. Research has shown that triterpene acids from Rosa roxburghii Tratt, including this compound, can induce caspase-3 activity in HepG2 cells. researchgate.net

A critical aspect of apoptosis regulation is the role of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and Survivin, which can block caspase activity. nih.govmdpi.com Survivin, in particular, can interact with XIAP, enhancing its stability and synergistically inhibiting caspase-9 activation. researchgate.net Preclinical studies have indicated that targeting Survivin can lead to a decrease in the levels of other anti-apoptotic proteins like Mcl-1, although this may be a delayed effect. nih.gov

The interplay between these proteins is complex. For instance, Survivin can prevent the pro-apoptotic protein Smac from binding to XIAP, thereby inhibiting caspase activation. d-nb.info Conversely, the presence of XIAP-associated factor 1 (XAF1) can promote the degradation of Survivin. thno.org While direct studies on this compound's specific effects on XIAP, Mcl-1, and Survivin are limited, the observed caspase activation in response to triterpene acid treatment suggests an overcoming of the inhibitory effects of these anti-apoptotic proteins. researchgate.net

| Target Protein | Role in Apoptosis | Modulation by Triterpene Acids (Inferred) |

| Caspase-3 | Executioner caspase, cleaves key cellular substrates. | Activated. researchgate.net |

| XIAP | Inhibits caspase-3, -7, and -9. mdpi.com | Activity is likely overcome to allow caspase activation. |

| Mcl-1 | Anti-apoptotic Bcl-2 family member, prevents mitochondrial outer membrane permeabilization. | Downregulation is a potential mechanism. nih.gov |

| Survivin | Inhibits caspases, regulates mitosis. d-nb.info | Inhibition or downregulation is a plausible mechanism. |

DNA Synthesis Inhibition

While direct, specific studies on this compound's effect on DNA synthesis are not extensively detailed in the provided context, the broader category of triterpene acids has been associated with anti-proliferative effects, which can be linked to the inhibition of DNA synthesis. nih.gov DNA synthesis is a fundamental process in cell proliferation, and its inhibition is a key strategy for many anti-cancer agents.

Inhibitors of DNA synthesis can act through various mechanisms, such as interfering with the enzymes involved in DNA replication, like topoisomerases and DNA polymerases, or by acting as analogs of purine (B94841) or pyrimidine (B1678525) bases that get incorporated into DNA and halt replication. For example, some purine analogues have been shown to rapidly inhibit DNA synthesis in developing rat cerebral cortex cells. nih.gov

The anti-proliferative activity of triterpene acids from Rosa roxburghii Tratt on HepG2 cells, which includes cell cycle arrest at the G2/M phase, suggests an impact on processes leading up to and including mitosis. researchgate.net While this doesn't directly equate to DNA synthesis inhibition (which occurs in the S phase), it indicates a disruption of the cell division cycle. Further preclinical investigations are needed to specifically elucidate whether this compound directly inhibits DNA synthesis and by what mechanism.

Reactive Oxygen Species (ROS) Modulation and JNK Signaling Pathway Crosstalk

A significant mechanism underlying the biological activity of this compound involves the modulation of reactive oxygen species (ROS) and its crosstalk with the c-Jun N-terminal kinase (JNK) signaling pathway. ROS are chemically reactive molecules containing oxygen that can act as signaling molecules at low concentrations but can cause cellular damage at high levels. mdpi.com

Studies on triterpene acids from Rosa roxburghii Tratt, with this compound as a main component, have shown that they induce the accumulation of ROS in hepatocellular carcinoma (HCC) cells. researchgate.net This increase in ROS levels plays a crucial role in activating the JNK signaling pathway. researchgate.net The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is primarily activated by stress stimuli and is involved in regulating apoptosis. frontiersin.orgjmb.or.kr

The activation of the JNK pathway by ROS leads to downstream effects that promote apoptosis. mdpi.com In the context of this compound and its related triterpene acids, the ROS/JNK signaling axis has been demonstrated to mediate mitochondrial apoptosis in HepG2 cells. researchgate.net Furthermore, the use of a free radical scavenger, N-acetyl cysteine (NAC), was able to reduce the accumulation of ROS and the activation of the JNK pathway, which in turn reversed the mitochondrial apoptosis induced by the triterpene acids. researchgate.net This confirms the critical role of ROS as an upstream regulator of JNK-mediated apoptosis in response to these compounds.

| Component | Function in Pathway | Effect of this compound-containing Extract |

| ROS | Signaling molecules, can induce stress and apoptosis at high levels. | Increased accumulation in HCC cells. researchgate.net |

| JNK | Stress-activated protein kinase, promotes apoptosis. | Activated by increased ROS. researchgate.net |

| Mitochondrial Apoptosis | Programmed cell death initiated at the mitochondria. | Induced as a result of ROS/JNK pathway activation. researchgate.net |

Autophagy Induction Mechanisms

This compound, referred to as roburic acid in some literature, has been found to induce autophagy in cancer cells. nih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can have both pro-survival and pro-death roles depending on the context. frontiersin.org

In preclinical studies using lung cancer cells, this compound treatment led to an increase in the protein levels of LC3-II/I, a key marker of autophagosome formation, and a decrease in p62, a protein that is degraded during autophagy. nih.gov This indicates the induction of the autophagic process. nih.gov Interestingly, when autophagy was inhibited using chloroquine (B1663885) in combination with this compound, the inhibition of cell viability was significantly enhanced. nih.gov This suggests that in this context, autophagy plays a protective role for the cancer cells, and its induction by this compound is a cellular stress response.

The mechanism of autophagy induction by this compound has been linked to the regulation of the PPARγ signaling pathway. nih.gov Western blot analysis showed that this compound treatment increased the expression of PPARγ and PTEN, while decreasing the ratio of p-Akt/Akt in lung cancer cells. nih.gov The mTOR signaling pathway is a central negative regulator of autophagy, and its activity is often inhibited by upstream signals like AMPK and PTEN. frontiersin.orgnih.gov By upregulating PTEN and consequently inhibiting the Akt/mTOR pathway, this compound can relieve the inhibition on autophagy, leading to its induction.

Angiogenesis Inhibition in Preclinical Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis. frontiersin.org The inhibition of angiogenesis is a key strategy in cancer therapy. tg.org.au

While direct preclinical studies focusing specifically on this compound's anti-angiogenic effects are not detailed in the provided search results, the broader class of triterpene acids has been investigated for such properties. The general approach to inhibiting angiogenesis involves several mechanisms, including blocking the signaling of vascular endothelial growth factor (VEGF), inhibiting the proliferation of endothelial cells, or inducing their apoptosis. biobide.com

Topoisomerase Activity Modulation

While this compound itself has not been extensively studied for its direct interaction with topoisomerases, the broader class of triterpenoids, to which it belongs, has been a subject of interest in this area. Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. umd.eduwikipedia.org They function by creating transient breaks in the DNA backbone to allow for strand passage, thereby relaxing supercoiled DNA. neb.comscience.org.ge

There are two main types of topoisomerases: type I, which cleaves a single DNA strand, and type II, which cleaves both strands. wikipedia.orgscience.org.ge The activity of these enzymes is essential for cell viability, making them a key target for certain therapeutic agents. nih.gov For instance, some anticancer drugs work by inhibiting topoisomerases, leading to an accumulation of DNA damage and subsequent cell death. nih.gov The modulation of topoisomerase activity can be influenced by various factors, including the cellular environment and the presence of specific chemical compounds. For example, the activity of DNA topoisomerase II can be altered at acidic pH, causing it to function more like an endonuclease that cleaves DNA without subsequent religation. science.org.ge Further research is needed to specifically elucidate whether this compound directly modulates the activity of topoisomerase I or II.

Specific Molecular Target Interactions (e.g., TNF binding)

Preclinical research has identified Tumor Necrosis Factor (TNF) as a direct molecular target of this compound. nih.govfrontiersin.orgnih.gov TNF is a pro-inflammatory cytokine that plays a pivotal role in the development and progression of various inflammatory diseases and cancers. frontiersin.orgnih.gov Its biological effects are mediated through its binding to TNF receptors (TNFR), primarily TNF-R1. frontiersin.orgresearchgate.net

Studies have demonstrated that this compound binds directly to TNF with a high affinity, exhibiting a dissociation constant (KD) of 7.066 μM. nih.govfrontiersin.orgnih.gov This binding interaction effectively blocks the association between TNF and its receptor, TNF-R1. nih.govfrontiersin.orgnih.gov By disrupting the TNF/TNF-R1 interaction, this compound significantly inhibits the activation of the downstream nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.orgnih.gov

The inhibition of TNF-induced NF-κB activation by this compound has been shown to have significant anti-tumor effects in colorectal cancer cells. nih.govfrontiersin.orgnih.gov Specifically, this compound was found to inhibit the phosphorylation of key signaling proteins such as IKKα/β, IκBα, and p65, prevent the degradation of IκBα, and block the nuclear translocation of p65. nih.govfrontiersin.org This cascade of events leads to the downregulation of NF-κB target genes that promote cell survival, including XIAP, Mcl-1, and Survivin. nih.govfrontiersin.org Consequently, this compound was observed to induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer cells. nih.govfrontiersin.orgnih.gov

These findings highlight a specific mechanism where this compound exerts its biological effects by directly targeting TNF and inhibiting a critical inflammatory and cancer-promoting signaling pathway. nih.govfrontiersin.orgnih.gov

Antioxidant Mechanisms and Radical Scavenging Activities

Direct Free Radical Scavenging (e.g., DPPH, ABTS)

This compound has demonstrated notable antioxidant activity through its ability to directly scavenge free radicals. This has been evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comscielo.brsld.cunih.gov These methods are widely used to assess the hydrogen-donating or electron-donating capacity of antioxidant compounds. mdpi.comnih.gov

In the DPPH assay, the stable DPPH radical, which has a characteristic deep purple color, is reduced by an antioxidant to a non-radical form, resulting in a color change to yellow that can be measured spectrophotometrically. mdpi.comnih.gov Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then neutralized by an antioxidant, leading to a decrease in its characteristic blue-green color. scielo.brsld.cu

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, the antioxidant effects of compounds like this compound can also be attributed to their ability to modulate the body's own antioxidant defense systems. This involves influencing the activity and expression of endogenous antioxidant enzymes. researchgate.netaestheticcosmetology.com The primary enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). aestheticcosmetology.com

These enzymes play a critical role in detoxifying reactive oxygen species (ROS). aestheticcosmetology.com For instance, SOD catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. mdpi.com Catalase then facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.gov

While direct studies on this compound's specific effects on these enzymatic systems are limited, research on structurally similar triterpenoids, such as ursolic acid, has shown significant effects. For example, ursolic acid has been reported to increase the activities of SOD, CAT, GPx, and GR in preclinical models of liver injury. nih.gov It is plausible that this compound may exert similar effects, thereby enhancing the cellular capacity to neutralize harmful ROS. This modulation of endogenous antioxidant defenses represents an important indirect mechanism of antioxidant activity. researchgate.net

Other Mechanistic Biological Investigations (e.g., bone loss inhibitory mechanisms, antibacterial mechanisms, neurological pathway interactions, if discussed without clinical data)

Bone Loss Inhibitory Mechanisms:

Preclinical investigations suggest a potential role for compounds like this compound in the modulation of bone metabolism. The process of bone remodeling involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. tg.org.aunih.gov An imbalance favoring osteoclast activity leads to bone loss, a hallmark of osteoporosis. researchgate.net Key signaling pathways, such as the RANKL/RANK/OPG system, are crucial regulators of osteoclast differentiation and activation. mdpi.comnih.gov Some natural compounds have been shown to inhibit osteoclastogenesis by interfering with these pathways. researchgate.net While direct evidence for this compound is still emerging, its anti-inflammatory properties, particularly the inhibition of the TNF-α pathway, are relevant. nih.govfrontiersin.org TNF-α is a known stimulator of osteoclast activity. nih.gov Therefore, by inhibiting TNF-α, this compound may indirectly contribute to the suppression of bone resorption.

Antibacterial Mechanisms:

The antibacterial potential of natural compounds is a significant area of research. nih.govfrontiersin.org The mechanisms of antibacterial action are diverse and can include the disruption of the bacterial cell wall, alteration of cell membrane permeability, and inhibition of essential cellular processes like protein and nucleic acid synthesis. nih.gov While specific studies detailing the antibacterial mechanisms of this compound are not extensively available, its classification as a triterpenoid (B12794562) places it within a group of compounds known for their antimicrobial properties. cabidigitallibrary.org Further research is required to determine if this compound exhibits direct antibacterial activity and to elucidate its specific mode of action against various bacterial pathogens.

Neurological Pathway Interactions:

The potential for interactions with neurological pathways is another area of interest for bioactive compounds. The antioxidant properties of molecules like this compound are relevant in this context, as oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases. By scavenging free radicals and potentially modulating endogenous antioxidant enzymes, this compound could offer a protective effect against neuronal damage. However, specific preclinical studies investigating the direct interaction of this compound with neurological signaling pathways are currently limited.

Advanced Analytical Methodologies for Roxburic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Roxburic acid from complex matrices and for its precise quantification. The choice of technique depends on the specific analytical goal, whether it be routine quantification or in-depth structural analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like triterpenoid (B12794562) acids. When coupled with a Diode-Array Detector (DAD), HPLC provides both quantitative data and preliminary qualitative information based on the ultraviolet (UV) spectrum of the analyte.

A typical HPLC-DAD method for the analysis of triterpenoid acids involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. mdpi.comthaiscience.info The mobile phase usually consists of a gradient mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net This gradient elution allows for the effective separation of a wide range of compounds with varying polarities.

Method validation is a critical aspect of developing a reliable HPLC-DAD quantification method. mdpi.comthaiscience.infonih.gov This process ensures the method is accurate, precise, linear, and robust for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standard solutions of varying concentrations. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. thaiscience.info

The following table provides an example of typical validation parameters for the HPLC-DAD analysis of a related triterpenoid acid.

| Parameter | Typical Value/Range |

| Linearity (R²) | > 0.999 |

| LOD | 0.1 - 1.0 µg/mL |

| LOQ | 0.3 - 3.0 µg/mL |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

This is an interactive data table based on typical values found in the literature for similar compounds.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.netnih.govnih.gov UHPLC utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. measurlabs.com

When coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), this technique allows for the highly specific detection and quantification of analytes, even at very low concentrations in complex biological matrices. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for the target analyte are monitored. nih.gov

The development of a UHPLC-MS/MS method for this compound would involve optimizing several parameters, including the mobile phase composition, gradient elution profile, and mass spectrometry settings (e.g., ionization source parameters, collision energy). nih.gov Derivatization may sometimes be employed to improve the ionization efficiency of triterpene acids. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Compounds

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS is a powerful tool for the analysis of related volatile or semi-volatile compounds that may be present alongside it or result from its degradation. nih.govresearchgate.netresearchgate.netmdpi.com For the analysis of non-volatile compounds like triterpenoids, derivatization is often required to increase their volatility. This can involve converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers. nih.gov

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries. nih.gov This technique is particularly useful for identifying degradation products or for profiling the volatile constituents of a natural extract containing this compound. nih.govresearchgate.net

Spectroscopic Characterization and Quantification Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and can also be adapted for quantitative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete chemical structure of organic molecules in solution. A suite of NMR experiments is typically employed to piece together the molecular framework of a compound like this compound.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters obtained from a ¹H NMR spectrum. mdpi.comorganicchemistrydata.orglibretexts.org

¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. mdpi.combhu.ac.in The chemical shift of each carbon provides clues about its functional group and hybridization state.

2D-NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netprinceton.eduresearchgate.net This helps to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds. researchgate.netresearchgate.netprinceton.eduresearchgate.netblogspot.com This is vital for connecting different spin systems and for identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. researchgate.net

The table below shows hypothetical ¹H and ¹³C NMR data for a key structural fragment of a triterpenoid acid similar to this compound, illustrating the type of information obtained.

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | HMBC Correlations |

| 3 | 79.0 | 3.20 | dd | 11.5, 4.5 | C-1, C-2, C-4, C-5, C-23, C-24 |

| 12 | 122.5 | 5.25 | t | 3.5 | C-9, C-11, C-13, C-14, C-18 |

| 28 | 180.2 | - | - | - | - |

This is an interactive data table with representative data.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) source, provides highly accurate mass measurements of the parent ion. europa.eu This allows for the determination of the elemental composition of this compound with a high degree of confidence. ESI is a soft ionization technique, which means it often produces the intact molecular ion (e.g., [M-H]⁻ in negative ion mode for a carboxylic acid) with minimal fragmentation. uni-saarland.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. iajps.comtechnologynetworks.com The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.eduupi.edu For a compound like this compound, which contains chromophores—covalently unsaturated groups responsible for electronic absorption—UV-Vis spectroscopy offers a rapid, simple, and affordable method for quantification. iajps.com

The utility of UV-Vis spectroscopy in quantitative analysis hinges on several factors:

Chromophore Presence : The structure of this compound, a terpenoid, contains carboxylic acid and other potential unsaturated groups that act as chromophores, allowing it to absorb UV radiation. cabidigitallibrary.org The electronic transitions within these groups, such as n→π* and π→π*, are responsible for the absorption bands observed in the spectrum. iajps.com

Wavelength of Maximum Absorbance (λmax) : For quantitative analysis, measurements are typically made at the λmax, the wavelength at which the compound exhibits maximum absorbance. This specific wavelength provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. iajps.com The λmax is a characteristic property for a given compound in a specific solvent.

Solvent Selection : The choice of solvent is critical as it can influence the position and intensity of absorption bands. repligen.com Polar solvents, for instance, can interact with polar molecules and alter their absorption spectra. Non-polar solvents like cyclohexane (B81311) are often used as they have minimal effect on the spectrum. iajps.com The solvent itself must be transparent in the wavelength range being measured. repligen.com

Calibration Curve : To determine the concentration of this compound in a sample, a calibration curve is constructed. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. A plot of absorbance versus concentration should yield a straight line passing through the origin, the slope of which is the product of the molar absorptivity and the path length. upi.edu The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While highly useful, UV-Vis spectroscopy is prone to interference from other matrix components that absorb at similar wavelengths, which can limit its selectivity. libretexts.org Therefore, it is often coupled with separation techniques like high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. libretexts.org

Table 1: Typical Chromophores and their Approximate UV Absorption Maxima

UV Absorption Data for Relevant Functional Groups| Functional Group (Chromophore) | Electronic Transition | Approximate λmax (nm) |

|---|---|---|

| C=C (Alkenes) | π → π | ~170-190 |

| C=O (Ketones/Aldehydes) | n → π | ~270-290 |

| -COOH (Carboxylic Acids) | n → π | ~200-210 |

| Benzene | π → π | ~204, ~254 |

Surface Plasmon Resonance (SPR) for Molecular Interaction Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical detection technology for monitoring molecular interactions in real-time. bruker.com This technique allows for the detailed characterization of binding kinetics (association and dissociation rates) and affinity (binding strength) between an analyte in solution and a ligand immobilized on a sensor surface. cytivalifesciences.comnih.gov While specific SPR studies on this compound are not widely published, the methodology is well-established for related compounds, such as phloroglucinols and other terpenoids, demonstrating its applicability. nih.govbiorxiv.orgrsc.org

The core principle of SPR involves the excitation of surface plasmons—electron charge density waves—at the interface of a thin metal film (typically gold) and a dielectric medium. cytivalifesciences.commdpi.com When a molecule from a solution (the analyte) binds to a ligand immobilized on the sensor chip, the refractive index at the surface changes. This change alters the angle at which the intensity of reflected polarized light is at a minimum (the resonance angle). bruker.com This change in the resonance angle, measured in response units (RU), is directly proportional to the mass accumulating on the surface. mdpi.com A plot of this response over time, known as a sensorgram, provides kinetic data for the interaction. cytivalifesciences.com

Research on compounds structurally related to this compound highlights the utility of SPR:

Binding Affinity Determination : Studies on polycyclic polyprenylated acylphloroglucinols (PPAPs) have used SPR to evaluate their binding affinity (expressed as the equilibrium dissociation constant, KD) to protein targets like the retinoid X receptor alpha ligand-binding domain (RXRα-LBD). rsc.orgrsc.org For example, two PPAP compounds were found to have KD values of 10.28 μM and 31.70 μM, respectively, indicating direct interaction. rsc.orgrsc.org